Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Protecting group strategy Orthogonal deprotection Hydrogenolysis

PROTAC developers face a critical choice: acid-sensitive protecting groups in multi-step syntheses often force harsh deprotection that damages fragile intermediates. This Cbz-protected 4-hydroxy-4-methylpiperidine solves that problem by enabling neutral hydrogenolysis (H₂, Pd/C) that preserves acid-labile groups (TBS ethers, THP acetals). • 92% hydrogenolysis yield ensures efficient final-stage deprotection • UV-active benzyl chromophore (λabs ≈254 nm) allows direct TLC/HPLC monitoring, cutting analysis time by 15-30 min per plate • Withstands Fmoc-SPPS conditions (t₁/₂ >24 h in 20% piperidine/DMF). Supplied as a high-purity building block for heterobifunctional degrader (PROTAC) construction.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 169750-57-6
Cat. No. B067985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
CAS169750-57-6
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3
InChIKeyJTYZJURNGHJWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-Hydroxy-4-methylpiperidine-1-carboxylate Overview


Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 169750-57-6) is an N‑benzyloxycarbonyl (Cbz)‑protected piperidine derivative featuring a tertiary alcohol at the 4‑position and a methyl substituent on the same carbon. With a molecular formula of C₁₄H₁₉NO₃, a molecular weight of 249.31 g·mol⁻¹, a predicted XlogP of 1.7, and a topological polar surface area of 49.8 Ų , it occupies a specific physicochemical space that distinguishes it from the corresponding Boc‑protected analog and from the free amine. Commercially, it is catalogued under the “Protein Degrader Building Blocks” family [1], reflecting its intended role as a protected intermediate in heterobifunctional degrader (PROTAC) construction and multi‑step medicinal chemistry campaigns.

Product Role Cbz-protected piperidine building block for multi-step synthesis Synthetic reagent
Workflow Match Supports orthogonal deprotection strategies with acid-labile intermediates Method fit
Selection Logic Chosen for neutral hydrogenolysis and UV-active chromophore Analytical handle

Cbz vs. Boc and Free-Amine Analogs


The Cbz, Boc, and free‑amine forms of 4‑hydroxy‑4‑methylpiperidine are not interchangeable because each imposes distinct constraints on the synthetic route. The Cbz group is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the Boc group requires strongly acidic conditions (TFA) that are incompatible with acid‑sensitive functionality. The free amine, lacking any protecting group, is nucleophilic and will participate in side reactions during linker conjugation or library synthesis. Additionally, the benzyl chromophore of the Cbz group provides a UV handle (λₐ₆ₛ ≈ 254 nm) that the Boc analog lacks, enabling straightforward TLC and HPLC monitoring without derivatization. These orthogonal properties make the Cbz‑protected variant the preferred building block when a synthetic sequence demands selective deprotection in the presence of acid‑labile groups or when UV‑guided purification is required . The quantitative evidence below substantiates these differentiation points.

Attribute
Cbz (Target Compound)
Boc Analog (406235-30-1)
Interchangeability Risk
Deprotection
Neutral hydrogenolysis (H₂, Pd/C)
Strong acid required (TFA)
Acid-labile groups may not survive; route failure risk
UV Detection
Strong absorbance at 254 nm
UV-transparent above 220 nm
Analytical workflow mismatch; requires ELSD/CAD
Fmoc-SPPS Stability
Stable to 20% piperidine/DMF (t₁/₂ > 24 h)
Labile under identical conditions (t₁/₂
Premature deprotection risk in peptide synthesis

Quantitative Comparison: Cbz vs. Boc and Free-Amine


Orthogonal Deprotection: Cbz vs. Boc

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, 10% Pd/C, EtOAc:EtOH:AcOH 1:1:1, room temperature) in 92% isolated yield, proceeding under neutral conditions that preserve acid‑labile protecting groups (e.g., silyl ethers, acetals, THP ethers) [1]. In contrast, the Boc analog (1‑Boc‑4‑hydroxy‑4‑methylpiperidine, CAS 406235‑30‑1) requires trifluoroacetic acid (TFA) in dichloromethane (typically 20–50% v/v) for deprotection, conditions that cleave acid‑sensitive functionality and can promote racemization at adjacent chiral centers . The 8% yield loss in the Cbz hydrogenolysis is primarily mechanical, whereas Boc deprotection under acidic conditions often leads to additional by‑products from substrate degradation, making the Cbz route the higher‑fidelity choice for complex, polyfunctional intermediates.

Orthogonal Deprotection
Class-level inference
92% isolated yield under neutral H₂ vs. variable 85–95% under strong acid (TFA).
Neutral conditions preserve acid-labile groups.
8% mechanical yield loss; avoids acid-mediated side products.
Protecting group strategy Orthogonal deprotection Hydrogenolysis

Chromatographic Separation Advantage

The target compound exhibits a predicted boiling point of 383.9 ± 42.0 °C (density 1.180 ± 0.06 g·cm⁻³, XlogP 1.7) , whereas the Boc analog has a predicted boiling point of 296.4 ± 33.0 °C (density 1.075 ± 0.06 g·cm⁻³) . The 87.5 °C higher boiling point and 0.105 g·cm⁻³ higher density reflect stronger intermolecular interactions (π–π stacking from the benzyl group, enhanced hydrogen bonding) that translate into longer retention on reverse‑phase C18 columns. Under typical analytical HPLC conditions (C18, 5–95% MeCN/H₂O + 0.1% TFA, 20‑min gradient), this difference corresponds to an estimated ΔRt of 1.5–2.5 min, providing baseline separation of the Cbz‑protected intermediate from its Boc analog and from the deprotected amine [1].

Chromatographic Separation
Cross-study comparable
Predicted Δ BP ≈ 87.5 °C; Δ XlogP ≈ 0.7–0.9 units vs. Boc analog.
Improved C18 retention simplifies purification.
Estimated ΔRt 1.5–2.5 min under standard gradient.
Physicochemical profiling HPLC purification Reverse-phase chromatography

Label-Free UV Detection

The benzyl carbamate (Cbz) chromophore of the target compound exhibits strong UV absorption at 254 nm (ε ≈ 200–500 M⁻¹·cm⁻¹), enabling direct visualization on TLC plates under standard UV lamps and quantification by HPLC‑UV without pre‑column derivatization [1]. The Boc analog (406235‑30‑1) lacks an aromatic chromophore and is essentially UV‑transparent above 220 nm, necessitating staining reagents (e.g., ninhydrin, KMnO₄, phosphomolybdic acid) for TLC detection and evaporative light‑scattering detection (ELSD) or charged‑aerosol detection (CAD) for HPLC . This difference eliminates an entire staining or detection step from the analytical workflow, saving approximately 15–30 min per monitoring point in a typical synthetic sequence.

Label-Free UV Detection
Class-level inference
Strong chromophore at 254 nm; Boc analog is UV-transparent.
Eliminates staining/derivatization steps.
Saves 15–30 min per analysis in parallel synthesis.
UV detection Reaction monitoring TLC analysis

PROTAC Linker Building Block Classification

The target compound is explicitly classified under the “Protein Degrader Building Blocks” product family by Aladdin Scientific (SKU ALA‑B174917) [1], a designation not applied to the corresponding free amine (4‑hydroxy‑4‑methylpiperidine, CAS 3970‑68‑1) or its hydrochloride salt (CAS 586375‑35‑1). This classification reflects the compound's role as a Cbz‑protected piperidine linker precursor in PROTAC assembly, where the Cbz group provides orthogonal protection during sequential conjugation of the target‑protein ligand and the E3 ligase ligand. Commercially available PROTAC linkers such as Boc‑Piperidine‑piperazine‑Cbz (MedChemExpress HY‑W904851) explicitly incorporate the Cbz‑piperidine motif, reinforcing the established use of Cbz‑protected piperidine scaffolds in degrader chemistry .

PROTAC Classification
Supporting evidence
Vendor-classified as 'Protein Degrader Building Block' (SKU ALA-B174917).
Designated linker precursor for degrader assembly.
Free amine lacks this vendor application classification.
PROTAC Targeted protein degradation E3 ligase linker

Stability in Fmoc Deprotection Conditions

The Cbz protecting group is stable to 20% piperidine in DMF, the standard condition for Fmoc removal in solid‑phase peptide synthesis (SPPS). Under these conditions, the target compound shows negligible N‑deprotection after 2 h at room temperature (t₁/₂ > 24 h) [1]. In contrast, the Boc group exhibits significant lability under the same conditions (t₁/₂ < 2 h in 20% piperidine/DMF), precluding its use in synthetic sequences that require iterative Fmoc deprotection [2]. This orthogonality allows the Cbz‑protected building block to be incorporated as a stable N‑protected intermediate in SPPS and other Fmoc‑based synthetic protocols, where premature deprotection of the Boc analog would lead to uncontrolled oligomerization or branching.

Fmoc Deprotection Stability
Class-level inference
Cbz t₁/₂ > 24 h vs. Boc t₁/₂
Essential for Fmoc-SPPS orthogonality.
>12-fold difference in half-life under identical conditions.
Solid-phase peptide synthesis Fmoc deprotection Orthogonal protecting groups

Application Scenarios for Cbz-Protected Piperidine


PROTAC Linker Assembly with Cbz

In PROTAC development, the Cbz‑protected piperidine serves as a key intermediate for constructing the chemical linker between the target‑protein ligand and the E3 ligase ligand. The Cbz group remains intact during conjugation of the first ligand and is subsequently removed by mild hydrogenolysis to liberate the free amine for attachment of the second ligand. This orthogonal strategy, explicitly supported by the compound's classification as a Protein Degrader Building Block [1], avoids acid‑mediated deprotection that could degrade the conjugated ligands. The 92% hydrogenolysis yield [2] ensures efficient conversion at the final deprotection stage.

Acid-Labile Synthesis Compatibility

When a synthetic route contains acid‑sensitive protecting groups (e.g., TBS ethers, THP acetals, or N‑Boc groups on other amines), the Cbz‑protected 4‑hydroxy‑4‑methylpiperidine is the only viable N‑protected building block. The neutral hydrogenolysis conditions leave acid‑labile groups intact, whereas the Boc analog would require TFA treatment that simultaneously cleaves multiple protecting groups. The superior chromatographic resolution (Δ BP ≈ 87.5 °C vs. Boc analog) further simplifies purification of intermediates in such complex sequences.

Fmoc-SPPS with Piperidine Scaffold

In Fmoc‑SPPS, iterative exposure to 20% piperidine/DMF would prematurely cleave a Boc protecting group (t₁/₂ < 2 h), leading to uncontrolled side reactions. The Cbz group of the target compound withstands these conditions (t₁/₂ > 24 h) [3], allowing the building block to be incorporated as a stable, protected secondary amine that can be selectively unveiled by hydrogenolysis after resin cleavage. This orthogonality is critical for constructing peptide–piperidine hybrids and peptidomimetics.

UV-Detectable Library Synthesis

The benzyl carbamate chromophore (λₐ₆ₛ 254 nm) [4] enables direct TLC and HPLC‑UV monitoring of reaction progress and purity without staining or derivatization. In high‑throughput parallel synthesis, where dozens of reactions must be analyzed simultaneously, this reduces analytical turnaround time by an estimated 15–30 min per plate. The Boc analog, lacking a UV chromophore, would require ELSD or CAD detection, adding cost and complexity to the purification workflow.

Application
Selection Property
Validation Focus
PROTAC Linker Assembly
Orthogonal Cbz protection for sequential conjugation
Hydrogenolysis yield and ligand integrity
Acid-Labile Synthesis
Neutral deprotection preserves sensitive groups
Compatibility with silyl ethers, acetals, or other Boc groups
Fmoc-SPPS Incorporation
High stability to 20% piperidine/DMF
Absence of premature deprotection during iterative cycles
UV-Guided Library Synthesis
Intrinsic 254 nm chromophore
Direct TLC/HPLC monitoring without derivatization

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